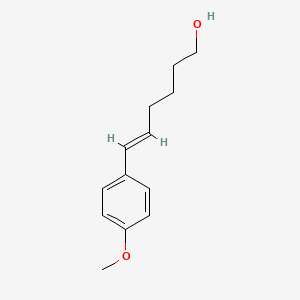

(5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-6-(4-methoxyphenyl)hex-5-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h4,6-10,14H,2-3,5,11H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUCJDHNOLIZSJ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Class of Unsaturated Aromatic Alcohols

Unsaturated aromatic alcohols are a class of organic compounds that contain a hydroxyl group (-OH), a carbon-carbon double or triple bond, and an aromatic ring. These structural motifs impart a unique combination of chemical reactivity, making them valuable intermediates in the synthesis of a wide range of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The reactivity of unsaturated aromatic alcohols is dictated by the interplay of their functional groups. The alcohol moiety can undergo oxidation to form aldehydes or ketones, or it can be converted into a better leaving group for nucleophilic substitution reactions. The unsaturated bond, typically a double bond (alkene), is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups. The specific positioning of these groups in a molecule like (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL allows for a high degree of synthetic manipulation.

Significance of E Stereochemistry in Alkenyl Functional Groups Within Organic Synthesis

The geometry of the double bond in alkenyl functional groups is a critical aspect of molecular structure that significantly influences the biological activity and physical properties of a compound. In the case of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL, the "(E)" designation specifies a trans configuration, where the substituents on the double bond are on opposite sides. This is in contrast to the "(Z)" or cis isomer, where they are on the same side.

The stereochemistry of a double bond can have a profound impact on how a molecule interacts with biological systems, such as enzymes and receptors, which are themselves chiral and possess highly specific three-dimensional binding sites. Therefore, the ability to selectively synthesize one stereoisomer over the other is a paramount goal in modern organic synthesis, particularly in the development of new therapeutic agents.

Several stereoselective methods have been developed to control the geometry of double bonds. Among the most prominent are the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction. The Horner-Wadsworth-Emmons reaction is particularly renowned for its high (E)-selectivity in the formation of alkenes from aldehydes and phosphonate (B1237965) carbanions. amazonaws.comresearchgate.netorganic-chemistry.org The choice of reagents and reaction conditions in these methods allows chemists to precisely control the stereochemical outcome of the olefination process. amazonaws.comscribd.com

Overview of Synthetic Challenges and Research Opportunities for This Compound Class

Stereoselective Formation of the (5E)-Alkene Moiety

Achieving high stereoselectivity in the formation of the C5-C6 double bond is critical. The desired (E)-configuration can be installed using several powerful techniques, including ruthenium-catalyzed olefin metathesis, classic olefination reactions, and directed eliminations.

Olefin metathesis has become a cornerstone of modern organic synthesis. For the specific purpose of forming E-alkenes, stereoretentive metathesis offers a compelling strategy. Unlike stereoselective metathesis which might favor a Z- or E-product based on thermodynamic or kinetic factors irrespective of the starting material's geometry, stereoretentive metathesis preserves the stereochemistry of the starting olefin. beilstein-journals.orgnih.gov

To synthesize the target compound via this method, a cross-metathesis reaction would be employed between two carefully chosen alkene partners. A plausible approach involves the reaction of a terminal alkene, such as a protected but-3-en-1-ol, with an E-configured vinylarene, like (E)-1-methoxy-4-(prop-1-en-1-yl)benzene. The reaction is catalyzed by specialized ruthenium dithiolate complexes that are known to facilitate E-retentive cross-metathesis. beilstein-journals.orgnih.gov These catalysts guide the reaction through a mechanistic pathway that favors the formation of an E-configured metallacyclobutane intermediate from an E-alkene substrate, ultimately releasing the E-alkene product and retaining the initial geometry. beilstein-journals.org While highly effective, this method's utility is contingent on the availability of the stereochemically pure E-alkene starting material. nih.govrsc.org

Table 1: Examples of Ruthenium Catalysts for E-Stereoretentive Metathesis

| Catalyst Name | Structure | Key Features |

| Hoveyda-Grubbs 2nd Gen. | N/A (Commonly known structure) | General-purpose, but not specifically stereoretentive. |

| Ru Dithiolate Complex (Grubbs/Hoveyda) | Ruthenium center with dithiolate ligands | Specifically designed for stereoretention; high fidelity in preserving alkene geometry. beilstein-journals.orgnih.gov |

| Molybdenum-based Catalysts | Molybdenum center with specific ligands | Also used for stereoretentive metathesis, offering an alternative to ruthenium catalysts. nih.gov |

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental, time-tested methods for converting carbonyl compounds into alkenes. mnstate.edu Both are highly valuable for constructing the (5E)-alkene moiety of the target molecule, typically by reacting 4-methoxybenzaldehyde (B44291) with a suitable five-carbon phosphorus-containing reagent.

The Wittig reaction utilizes a phosphonium (B103445) ylide. To favor the E-alkene, a "stabilized" ylide is required, wherein the carbanion is stabilized by an adjacent electron-withdrawing group. However, the separation of the triphenylphosphine (B44618) oxide byproduct can sometimes complicate purification. mnstate.edu

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often superior for the synthesis of E-alkenes. wikipedia.orgorganic-chemistry.org It employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. The reaction of aldehydes with phosphonates bearing electron-withdrawing groups proceeds with very high E-selectivity. wikipedia.orgnih.gov A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup. organic-chemistry.org For the synthesis of this compound, a viable HWE strategy would involve the reaction of 4-methoxybenzaldehyde with the anion of a diethyl (5-hydroxypentyl)phosphonate, where the hydroxyl group is suitably protected.

Table 2: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| (E/Z) Selectivity | Generally good E-selectivity | Excellent E-selectivity wikipedia.orgorganic-chemistry.orgnih.gov |

| Reactivity | Less reactive than HWE reagents | More nucleophilic and reactive, even with ketones wikipedia.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) organic-chemistry.org |

| Conditions | Various bases (e.g., NaH, NaOMe) | Various bases (e.g., NaH, LiOH, Ba(OH)₂) organic-chemistry.orgoup.com |

Directed elimination reactions provide another robust pathway to E-alkenes. The Julia-Lythgoe olefination and its more modern variants, such as the Julia-Kocienski olefination, are prominent examples. organic-chemistry.orgwikipedia.org This methodology constructs the alkene by coupling a phenyl sulfone with an aldehyde, followed by a reductive elimination step. organic-chemistry.org

In the context of synthesizing the target molecule, the required fragments would be 4-methoxybenzaldehyde and a 1-(phenylsulfonyl)pentan-5-ol derivative (with the alcohol protected). The sulfone anion, generated by a strong base, adds to the aldehyde. The resulting β-alkoxysulfone is then subjected to reductive elimination, often using sodium amalgam or samarium(II) iodide, to furnish the alkene. A significant advantage of the Julia olefination is its consistently high E-selectivity, which arises from the thermodynamic preference for the key radical or anionic intermediates to adopt a trans-conformation prior to elimination. organic-chemistry.orgwikipedia.org The Julia-Kocienski modification offers a more convenient one-pot procedure with excellent E-selectivity. wikipedia.orgorganic-chemistry.org

Construction of the Hexenyl Alcohol Backbone

The synthesis of the C6 chain containing a terminal alkene and a primary alcohol at opposite ends is a key preliminary step in many synthetic routes. This hexenyl alcohol backbone can be assembled efficiently before being elaborated into the final target molecule.

The formation of the hex-5-en-1-ol backbone can be achieved through various reliable C-C bond-forming reactions. One of the most direct and efficient methods involves the use of Grignard reagents. Specifically, the reaction of a Grignard reagent derived from a 4-halobutene, such as 4-bromo-1-butene, with ethylene (B1197577) oxide provides a direct route to hex-5-en-1-ol. doubtnut.comyoutube.com This reaction is an excellent example of nucleophilic ring-opening of an epoxide, which cleanly adds a two-carbon hydroxyethyl (B10761427) unit to the Grignard reagent, yielding the desired six-carbon backbone in a single step.

Alternative strategies include the reduction of corresponding carboxylic acids or esters, or the partial hydrogenation of hex-5-yn-1-ol. google.comjaydevchemicals.com However, the Grignard approach is often favored for its simplicity, high yield, and use of readily available starting materials.

Once the hex-5-en-1-ol backbone is formed, strategic functionalization is required to introduce the 4-methoxyphenyl (B3050149) group at the terminal position of the alkene. This requires careful management of the two reactive sites: the terminal alkene and the primary alcohol.

A common and effective strategy involves the protection of the alcohol group to prevent its interference in subsequent reactions. The hydroxyl group of hex-5-en-1-ol can be converted into a stable protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a tosylate. With the alcohol group masked, the terminal alkene is free to participate in cross-coupling reactions. For instance, a Palladium-catalyzed Suzuki coupling between a borylated derivative of the protected hex-5-en-1-ol and 4-bromoanisole, or a Heck coupling between the protected hex-5-en-1-ol itself and 4-iodoanisole, can be used to form the crucial C-C bond, yielding the protected precursor to the final product. Subsequent deprotection of the alcohol furnishes this compound.

Another approach involves the selective hydroboration-oxidation of dienes. While not directly applicable for the final C-C bond formation, the principles of selective functionalization are highlighted by methods that can differentiate between terminal and internal double bonds. nih.gov For the synthesis of the target compound, however, the protection-coupling sequence remains a more direct and widely applied strategy.

The Synthesis of this compound: A Focus on Advanced Methodologies and Strategic Route Design

The chemical compound this compound, a structure of interest in various chemical research domains, presents a compelling case study in the application of modern synthetic strategies. This article delves into the advanced methodologies for its synthesis, with a particular focus on multi-component coupling reactions, the strategic introduction of the 4-methoxyphenyl moiety, a comparative evaluation of convergent and linear synthetic pathways, and the integration of green chemistry principles.

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL provides detailed information about the electronic environment of each proton. The chemical shifts are influenced by the neighboring functional groups. The aromatic protons of the 4-methoxyphenyl (B3050149) group are expected to appear as two distinct doublets in the aromatic region (δ 6.8-7.3 ppm) due to their ortho and meta positions relative to the methoxy (B1213986) group. The vinyl protons will show characteristic shifts and coupling constants indicative of an E-configuration. The protons of the hexenyl chain will appear in the aliphatic region, with the methylene (B1212753) group adjacent to the hydroxyl group being the most downfield of the aliphatic signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbon atoms of the aromatic ring will have distinct signals, with the carbon bearing the methoxy group being significantly shielded. The olefinic carbons will resonate in the characteristic downfield region for sp² hybridized carbons. The aliphatic carbons of the hexenyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₂OH) | 3.65 | t | 6.5 |

| H-2 (CH₂) | 1.62 | m | |

| H-3 (CH₂) | 1.51 | m | |

| H-4 (CH₂) | 2.18 | q | 7.0 |

| H-5 (=CH) | 6.09 | dt | 15.7, 6.8 |

| H-6 (=CH-Ar) | 6.35 | d | 15.7 |

| Ar-H (ortho to OMe) | 6.85 | d | 8.7 |

| Ar-H (meta to OMe) | 7.25 | d | 8.7 |

| OCH₃ | 3.80 | s |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₂OH) | 62.5 |

| C-2 (CH₂) | 32.4 |

| C-3 (CH₂) | 25.3 |

| C-4 (CH₂) | 32.1 |

| C-5 (=CH) | 130.5 |

| C-6 (=CH-Ar) | 128.9 |

| Ar-C (ipso) | 130.1 |

| Ar-C (ortho to OMe) | 113.9 |

| Ar-C (meta to OMe) | 127.2 |

| Ar-C (para, C-OMe) | 158.8 |

Two-dimensional NMR techniques are indispensable for establishing connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. For instance, correlations would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the hexenyl chain. A crucial correlation between the olefinic protons H-5 and H-6 would also be present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the hexenyl chain and the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about long-range (2-3 bond) C-H correlations. This is vital for connecting different fragments of the molecule. For example, correlations from the methoxy protons to the aromatic carbon C-4' (the carbon bearing the methoxy group) and from the olefinic proton H-6 to the ipso-carbon of the aromatic ring would confirm the attachment of the methoxyphenyl group to the hexenyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. For This compound , a key application of NOESY would be to confirm the E-stereochemistry of the double bond. A strong NOE correlation would be expected between the olefinic protons H-5 and H-6, which are on the same side of the double bond in the E-isomer. Conversely, the absence of a significant NOE between these protons would suggest a Z-isomer.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For This compound , with a molecular formula of C₁₃H₁₈O₂, the expected exact mass would be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm).

Table 3: Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M]+ | 206.1307 |

| [M+H]+ | 207.1385 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for This compound would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 188.

Benzylic cleavage: Cleavage of the C4-C5 bond would be favorable due to the formation of a resonance-stabilized benzylic cation, resulting in a fragment corresponding to the methoxystyryl moiety.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group or a neutral loss of formaldehyde (B43269) (CH₂O) are also possible fragmentation pathways for the 4-methoxyphenyl group.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of This compound would be expected to show the following characteristic absorption bands:

O-H stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding. openstax.orglibretexts.org

C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.pub

C=C stretches (aromatic and olefinic): Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. pressbooks.pub The C=C stretch of the trans-disubstituted alkene is expected around 1650 cm⁻¹.

C-O stretch: A strong band in the region of 1000-1250 cm⁻¹ would correspond to the C-O stretching of the primary alcohol and the aryl ether.

=C-H bend (out-of-plane): A strong absorption around 965 cm⁻¹ would be indicative of the out-of-plane bending of the hydrogens on the trans double bond, providing further evidence for the E-stereochemistry.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3350 | Strong, Broad |

| C-H (aromatic) | 3030 | Medium |

| C-H (aliphatic) | 2930, 2860 | Medium |

| C=C (alkene) | 1650 | Medium |

| C=C (aromatic) | 1610, 1510 | Medium to Strong |

| C-O (alcohol) | 1050 | Strong |

| C-O (ether) | 1245 | Strong |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Identification of Characteristic Functional Group Frequencies and Their Perturbations

A comprehensive analysis of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data would be presented here.

Infrared (IR) Spectroscopy: A data table itemizing the characteristic vibrational frequencies would be included. This would detail the stretching and bending vibrations for the O-H, C-O, C=C, aromatic C-H, and aliphatic C-H bonds, noting any shifts due to conjugation or intramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed tables for both ¹H and ¹³C NMR would be provided. These tables would list the chemical shifts (δ), multiplicity, coupling constants (J), and integration for each unique proton and carbon atom in the molecule. A discussion on how these parameters confirm the connectivity and stereochemistry of the (E)-alkene and the substitution pattern of the aromatic ring would follow.

Mass Spectrometry (MS): The fragmentation pattern of the molecule under electron ionization would be analyzed. A table of significant fragment ions (m/z) and their proposed structures would be presented to corroborate the molecular structure.

Conformational Analysis via Spectroscopic Data

This section would delve into the three-dimensional structure and preferred conformations of "this compound".

The discussion would focus on the rotational freedom around the single bonds of the hexenol chain and the methoxy group.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be discussed as a tool to determine the spatial proximity of different protons, providing insights into the most stable conformations in solution.

Computational chemistry studies, if available, would be referenced to complement the experimental spectroscopic data, providing a more complete picture of the molecule's conformational landscape and the energy differences between various conformers.

Computational Chemistry and Theoretical Modeling of 5e 6 4 Methoxyphenyl Hex 5 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. mdpi.com For a molecule like (5E)-6-(4-Methoxyphenyl)hex-5-en-1-ol, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy in predicting geometries, energies, and electronic properties. mdpi.com

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. masterorganicchemistry.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. kbhgroup.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the adjacent C=C double bond, which are regions of high electron density. The methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, further increasing the electron density of the aromatic system. The LUMO, conversely, would likely be distributed over the π-antibonding orbitals of the aromatic ring and the double bond.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.com DFT calculations can provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other electronic properties, as illustrated in the hypothetical data below.

Illustrative Data Table: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides highly valuable methods for predicting spectroscopic data, which can aid in the structural confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. comporgchem.comliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the magnetic shielding tensors for each nucleus. rsc.orgnih.gov These calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). acs.org Such predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules or for distinguishing between isomers. comporgchem.com

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H ₂-OH | 3.65 | 62.5 |

| C5-H | 6.10 | 129.0 |

| C6-H | 6.35 | 130.5 |

| Aromatic H (ortho to OCH₃) | 6.90 | 114.2 |

| Aromatic H (meta to OCH₃) | 7.25 | 127.8 |

IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. numberanalytics.com By calculating the harmonic frequencies of all vibrational modes, a theoretical IR spectrum can be generated. researchgate.netsapub.org These predicted frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. rsc.orgacs.org This allows for the confident assignment of specific bands to the vibrations of functional groups, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-O stretches of the ether and alcohol.

Illustrative Data Table: Predicted IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Alcohol | O-H Stretch | 3630 | 3650-3600 (free) |

| Alkene/Aromatic | C-H Stretch | 3035 | 3100-3000 |

| Alkane | C-H Stretch | 2940 | 3000-2850 |

| Alkene | C=C Stretch | 1650 | 1680-1620 |

| Aromatic Ring | C=C Stretch | 1610, 1515 | 1625-1475 |

Conformational Analysis and Energy Minima Determination

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. nih.gov Conformational analysis using quantum chemical methods aims to identify the three-dimensional arrangements (conformers) of the molecule and determine their relative stabilities.

This process typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles (e.g., the C-C bonds in the hexenol chain or the aryl-C bond). By identifying the points of minimum energy on this surface, the most stable, low-energy conformers can be located. Understanding the preferred conformation is essential as it influences the molecule's physical properties, reactivity, and biological interactions.

Molecular Dynamics (MD) Simulations

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. comp-physics-lincoln.org

Investigation of Dynamic Behavior and Solvent Interactions

MD simulations can provide a detailed picture of how this compound behaves in a solution. nih.govresearchgate.netaip.org As an amphiphilic molecule, it possesses both a polar head (the hydroxyl group) and a nonpolar tail (the hydrocarbon chain and methoxyphenyl group). nih.gov Simulations in a solvent like water would reveal how solvent molecules arrange themselves around the solute. The hydroxyl group would form hydrogen bonds with water, while the nonpolar regions would be subject to hydrophobic interactions. These simulations can be used to study processes like micelle formation at higher concentrations or the molecule's orientation at an oil-water interface, providing insights into its behavior in complex biological or chemical systems. nih.govaip.org

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rug.nl By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products.

For this compound, several reactions could be studied theoretically:

Oxidation: The allylic alcohol moiety can be oxidized to an aldehyde or carboxylic acid. nih.govresearchgate.netmasterorganicchemistry.com DFT calculations can model the reaction pathway, identify the structure of the transition state, and calculate the activation energy, helping to predict the feasibility of the reaction with different oxidizing agents. researchgate.net

Esterification: The reaction of the alcohol group with a carboxylic acid to form an ester is a fundamental organic transformation. acs.org Theoretical studies can compare different catalytic mechanisms (e.g., self-catalyzed vs. acid-catalyzed) to determine the most efficient pathway. rsc.orgnih.govresearchgate.net

Electrophilic Addition: The C=C double bond is susceptible to electrophilic addition. Computational models can predict the regioselectivity and stereoselectivity of additions (e.g., of H-X or X₂) by comparing the activation barriers for different possible pathways. mdpi.comresearchgate.netnih.govnih.gov

By calculating the energies of reactants, transition states, and products, computational studies provide a quantitative understanding of reaction kinetics and thermodynamics that can be difficult to obtain through experimental means alone. nih.gov

Transition State Characterization and Activation Energy Calculations

The study of chemical reactions at a molecular level relies heavily on the characterization of transition states and the calculation of activation energies. The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of no return between reactants and products. mit.edu Its geometry and energetic properties are crucial for understanding the reaction mechanism and kinetics.

Computational chemistry provides powerful tools to locate and characterize these fleeting structures. Methods such as Density Functional Theory (DFT) are commonly employed to explore the potential energy surface of a reaction and identify the saddle point corresponding to the transition state. nih.gov Once the transition state geometry is optimized, its vibrational frequencies are calculated to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computationally, it is determined as the difference in energy between the transition state and the ground state of the reactants.

Illustrative Data for a Hypothetical Reaction of this compound

The following table is a hypothetical representation of the kind of data that would be generated from a computational study of a reaction involving this compound, such as an oxidation or an addition reaction. This data is for illustrative purposes only and is not based on actual experimental or computational results for this specific molecule.

| Reaction Coordinate | Method/Basis Set | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| C=C Epoxidation | B3LYP/6-31G(d) | 25.3 | C-O: 1.98, O-O: 1.45 | -450 |

| Alcohol Oxidation | M06-2X/def2-TZVP | 18.7 | C-H: 1.52, H-O: 1.21 | -1200 |

Computational Prediction of Stereochemical Outcomes

Many organic reactions can result in the formation of multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. tru.ca The ability to predict and control the stereochemical outcome of a reaction is a central goal in modern organic synthesis. numberanalytics.com

Computational chemistry offers valuable insights into the factors that govern stereoselectivity. By modeling the transition states leading to different stereoisomeric products, it is possible to determine their relative energies. According to transition state theory, the product that is formed through the lower energy transition state will be the major product.

For a molecule like this compound, reactions at the double bond or the chiral center that could potentially be formed from the alcohol group could lead to different diastereomers or enantiomers. Computational analysis of the diastereomeric transition states would allow for a prediction of the diastereomeric ratio (d.r.) of the products. Similarly, the use of chiral catalysts or reagents can be modeled to understand the origins of enantioselectivity. researchgate.net

Factors influencing the stereochemical outcome that can be computationally modeled include:

Steric Effects: The spatial arrangement of atoms and bulky groups can favor certain reaction pathways over others. numberanalytics.com

Electronic Effects: The distribution of electron density in the reactants and transition states can influence the stereoselectivity. numberanalytics.com

Catalyst-Substrate Interactions: In catalyzed reactions, the precise interactions between the catalyst and the substrate in the transition state are key to determining the stereochemical outcome.

Development and Refinement of Force Fields for Unsaturated Alcohols

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and complex systems. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms.

Developing accurate force fields for specific classes of molecules, such as unsaturated alcohols, is an ongoing area of research. These force fields must be able to accurately represent a wide range of properties, including conformational energies, liquid densities, and heats of vaporization.

Recent Advances in Force Field Development:

OPLS/2020 Force Field: An updated version of the OPLS (Optimized Potentials for Liquid Simulations) all-atom force field, OPLS/2020, has been developed and applied to unsaturated hydrocarbons and alcohols. nih.govacs.org This refinement has shown improved accuracy in reproducing experimental data for pure liquids and free energies of hydration. nih.gov Testing for the OPLS/2020 force field has included a broader range of molecules, including larger systems and less common functional groups like dienes. acs.org

| Property | Average Unsigned Error (OPLS/2020) |

| Liquid Densities | 0.01 g/cm³ nih.gov |

| Heats of Vaporization | 0.2 kcal/mol nih.gov |

Coarse-Grained (CG) Force Fields: For large-scale simulations, coarse-grained force fields, such as the Martini force field, have been developed. nih.gov In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost of the simulation. nih.gov Recently, a Meta-Multilinear Interpolation Parameterization (Meta-MIP) algorithm has been developed to optimize CG force fields for alcohols, improving both efficiency and accuracy. rsc.org In this model, an alcohol molecule is typically represented by a bead for the hydroxyl group and one or more beads for the hydrocarbon portion. rsc.org

The continued development and refinement of force fields like OPLS/2020 and specialized coarse-grained models are crucial for enabling accurate and predictive simulations of systems containing unsaturated alcohols such as this compound.

Research Applications in Complex Molecule Synthesis and Emerging Chemical Fields

A Strategic Precursor in the Total Synthesis of Natural Products

The inherent functionality of (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL makes it a valuable starting material for the total synthesis of natural products, which are often characterized by their complex and diverse structures.

An Intermediate for Macrocyclic and Polycyclic Architectures

While direct evidence of the use of this compound in the completed total synthesis of specific macrocyclic or polycyclic natural products is not extensively documented in readily available literature, its structural motifs are present in numerous complex natural products. The terminal alcohol can serve as a handle for esterification or etherification reactions, common strategies for closing large rings (macrocyclization). Furthermore, the alkene functionality can participate in a variety of carbon-carbon bond-forming reactions, such as ring-closing metathesis or Diels-Alder reactions, to construct cyclic and polycyclic systems. The methoxyphenyl group can also be a precursor to a phenol, which can be involved in oxidative coupling reactions to form complex biaryl structures found in some natural products.

A Building Block for Biologically Active Analogs and Derivatives

The core structure of this compound can be chemically modified to produce a library of analogs and derivatives for biological screening. The hydroxyl group can be converted to a wide range of functional groups, and the double bond can be subjected to various transformations like epoxidation, dihydroxylation, or hydrogenation. The aromatic ring can also undergo electrophilic substitution to introduce additional substituents. These modifications can lead to the discovery of new compounds with enhanced or novel biological activities, contributing to drug discovery and development.

Contributions to Methodological Development in Organic Synthesis

The reactivity of this compound also makes it a useful tool for organic chemists to explore and develop new synthetic methods.

A Substrate in Novel Catalytic Transformations

The presence of both an alcohol and an alkene in this compound allows it to be used as a substrate to test the efficacy and selectivity of new catalysts. For instance, it could be employed in studies of catalytic asymmetric reactions, such as enantioselective epoxidation or hydrogenation, to produce chiral molecules. The development of new catalysts that can selectively transform one functional group in the presence of the other is a significant area of research in organic synthesis, and this compound could serve as a valuable test case.

Probing Reaction Scope and Limitations

By systematically modifying the structure of this compound and observing the outcomes of various reactions, chemists can gain insights into the scope and limitations of a particular synthetic method. For example, altering the substituents on the aromatic ring or changing the length of the carbon chain could reveal how electronic and steric factors influence the reactivity and selectivity of a reaction. This fundamental understanding is crucial for the broader application of new synthetic methods to the synthesis of other complex molecules.

Potential as a Monomer or Intermediate in Polymer Chemistry

The bifunctional nature of this compound suggests its potential utility in the field of polymer chemistry.

The terminal hydroxyl group can be used as an initiator for ring-opening polymerization of cyclic esters or ethers, or it can be converted into other functional groups suitable for various polymerization techniques. The alkene functionality could potentially participate in addition polymerization or ring-opening metathesis polymerization (ROMP). The resulting polymers, incorporating the methoxyphenyl group, may exhibit interesting material properties, such as specific thermal or optical characteristics. While the direct use of this compound as a monomer is not widely reported, its structure represents a class of molecules that could be explored for the synthesis of novel polymers with tailored properties.

Exploration in Agrochemical and Flavor Chemistry Research

While direct and extensive research on the specific applications of this compound in agrochemical and flavor chemistry is not widely documented in publicly available literature, the structural motifs present in the molecule suggest potential avenues for exploration in these fields. The broader class of cinnamyl alcohol derivatives, to which this compound belongs, has been investigated for various applications, including in the development of new agrochemicals.

In the realm of agrochemicals, the incorporation of fluorine into cinnamyl alcohol derivatives has been shown to enhance biological activity and environmental persistence, properties that are desirable for pesticides and herbicides. This suggests that this compound could serve as a scaffold for the synthesis of new agrochemical candidates. By modifying its functional groups, researchers could potentially develop novel compounds with targeted activities.

The aromatic and volatile nature of compounds structurally related to this compound underpins their use in the flavor and fragrance industry. Cinnamyl alcohol itself is a well-known fragrance ingredient. researchgate.net Furthermore, related compounds are explored as flavor precursors, designed to release specific aromas under certain conditions, such as during food processing or consumption. google.com For instance, certain aryl alkyl ketones, which share the methoxyphenyl moiety, are established ingredients in the formulation of perfumes. epo.org Given its structure, this compound could be investigated as a potential flavor precursor, contributing to complex flavor profiles in various applications.

| Potential Application Area | Relevant Structural Feature | Rationale for Exploration |

| Agrochemicals | Cinnamyl alcohol backbone | Derivatives have been explored for pesticide and herbicide development. |

| Flavor Chemistry | Methoxyphenyl group and volatile nature | Related compounds are used as fragrance ingredients and flavor precursors. google.comepo.org |

Design and Synthesis of New Chemical Entities for Medicinal Chemistry Research

The methoxyphenyl group is a common feature in a multitude of bioactive natural products and synthetic compounds, indicating its importance as a pharmacophore. This structural element is present in various potent agents with diverse biological activities. Similarly, the cinnamyl alcohol framework serves as a foundational structure for numerous derivatives with potential pharmaceutical applications.

Research into related compounds suggests that derivatives of this compound could be valuable in medicinal chemistry. For example, cinnamyl alcohol derivatives have been explored as intermediates in the synthesis of drugs for treating certain cancers and viral infections. The presence of the methoxy (B1213986) group on the phenyl ring can influence the compound's interaction with biological targets. Studies on other methoxy-substituted compounds have shown that this group can contribute to antiparasitic activity. mdpi.com

The versatility of the this compound structure makes it a promising starting material for the synthesis of a diverse library of new chemical entities. The double bond and the hydroxyl group are amenable to a variety of chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecules. This strategic modification is a cornerstone of medicinal chemistry, aiming to enhance the therapeutic properties and selectivity of lead compounds. For instance, the core structure can be elaborated to create analogs with potential applications in various disease areas, building upon the known bioactivities of cinnamoyl and methoxyphenyl-containing compounds. nih.govresearchgate.net

| Compound Class/Derivative | Potential Therapeutic Area | Key Structural Moiety |

| Cinnamyl Alcohol Derivatives | Oncology, Virology | Cinnamyl alcohol |

| Methoxyphenyl-containing Compounds | Antiparasitic | 4-Methoxyphenyl (B3050149) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5E)-6-(4-Methoxyphenyl)hex-5-EN-1-OL, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via Heck coupling or Wittig reactions, using precursors like 4-methoxybenzaldehyde and alkenol derivatives. Key steps include:

- Selecting palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling .

- Optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor E-stereoselectivity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the trans isomer .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How should researchers handle this compound to mitigate safety risks during laboratory experiments?

- Answer : Adhere to GHS hazard classifications (H302, H315, H319):

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Respiratory protection: P95 respirators for aerosolized particles; fume hoods for volatile steps .

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

- Documentation : Maintain SDS records for acute toxicity data (oral LD₅₀: 300–2000 mg/kg) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer : Combine:

- ¹H/¹³C NMR : Identify methoxy (δ 3.8 ppm) and hydroxyl (δ 1.5–2.0 ppm) groups; confirm E-configuration via coupling constants (J = 12–16 Hz for trans alkenes) .

- IR Spectroscopy : Detect O–H stretches (3200–3600 cm⁻¹) and conjugated C=C (1640–1680 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 204.26 via ESI+) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s conformational stability?

- Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:

- Predict energy minima for rotational isomers .

- Compare simulated NMR shifts with experimental data to identify dominant conformers .

Q. What strategies are recommended for analyzing conflicting reactivity data in the compound’s participation in Diels-Alder reactions?

- Answer :

- Steric/Electronic Analysis : Evaluate electron-withdrawing effects of the 4-methoxyphenyl group on dienophile activity .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures (25–60°C) .

- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. nonpolar solvents (toluene) to stabilize transition states .

Q. How can researchers design experiments to probe the compound’s potential as a chiral building block in asymmetric synthesis?

- Answer :

- Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) .

- Circular Dichroism (CD) : Measure optical activity (λ = 200–300 nm) to confirm enantiomeric excess .

- Catalytic Asymmetric Reactions : Test palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) .

Methodological Challenges and Solutions

Q. What experimental protocols are essential for ensuring reproducibility in the compound’s synthesis?

- Answer :

- Standardized Conditions : Document exact molar ratios, solvent grades, and inert atmosphere requirements (N₂/Ar) .

- Quality Control : Use GC-MS to detect byproducts (e.g., Z-isomers or oxidation derivatives) .

- Data Sharing : Publish detailed spectral datasets (NMR, IR) in open-access repositories .

Q. How should researchers address discrepancies between predicted and observed solubility profiles?

- Answer :

- QSAR Modeling : Correlate logP values (predicted ~2.8) with experimental solubility in solvents like ethanol or DCM .

- Hansen Solubility Parameters : Calculate HSPiP values to identify optimal solvents .

- Empirical Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.